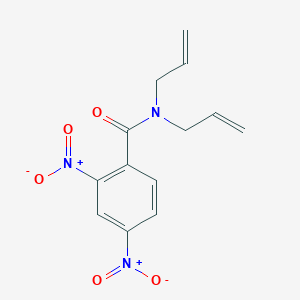![molecular formula C22H22N2O4 B5188505 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as EO9, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone works by targeting the hypoxic regions of tumors and inducing DNA damage. It does this by forming a covalent bond with DNA, which leads to the formation of DNA adducts. These adducts cause DNA damage and ultimately lead to cell death. 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to inhibit the growth and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone as a research tool is its specificity for hypoxic regions of tumors. This makes it a promising alternative to traditional chemotherapy and radiation therapy, which can have harmful effects on healthy cells. However, 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has some limitations as a research tool. It is highly reactive and can be difficult to handle, which can lead to variability in experimental results. In addition, it has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are a number of future directions for research on 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone. One area of interest is the development of more stable analogs of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone that can be used as therapeutic agents. Another area of interest is the identification of biomarkers that can predict the response of tumors to 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone. In addition, there is interest in exploring the use of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is interest in exploring the potential of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders.
Synthesemethoden
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone is synthesized through a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with 4-ethoxyaniline and morpholine. The final product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone works by targeting the hypoxic regions of tumors, which are areas with low oxygen levels. These regions are often resistant to traditional chemotherapy and radiation therapy, making 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone a promising alternative.
Eigenschaften
IUPAC Name |
2-(4-ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-2-28-16-9-7-15(8-10-16)23-19-20(24-11-13-27-14-12-24)22(26)18-6-4-3-5-17(18)21(19)25/h3-10,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDGRQBHQYVGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)
![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)
![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)


![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)
![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)
![4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5188507.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188514.png)
